Trans-1-benzyl-4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid
Description
“Trans-1-benzyl-4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid” is a compound that features a pyrrolidine ring, which is a five-membered nitrogen heterocycle . The pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
Synthesis Analysis
The synthesis of pyrrolidine compounds can be achieved through various strategies . One approach involves ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions . Another approach involves the functionalization of preformed pyrrolidine rings, such as proline derivatives . The stereogenicity of carbons in the pyrrolidine ring is a significant feature, and different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a pyrrolidine ring, which is a five-membered nitrogen heterocycle . The structure also includes a benzyl group and a 3-methoxyphenyl group attached to the pyrrolidine ring .Chemical Reactions Analysis
The chemical reactions involving “this compound” are likely to be influenced by the functional groups present in the molecule. The pyrrolidine ring, the benzyl group, and the 3-methoxyphenyl group can all participate in various chemical reactions .Future Directions
The future directions for “Trans-1-benzyl-4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid” could involve further exploration of its biological activity and potential applications in medicinal chemistry . The pyrrolidine ring is a versatile scaffold that can be used to design new compounds with different biological profiles .
properties
IUPAC Name |
(3R,4S)-1-benzyl-4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3/c1-23-16-9-5-8-15(10-16)17-12-20(13-18(17)19(21)22)11-14-6-3-2-4-7-14/h2-10,17-18H,11-13H2,1H3,(H,21,22)/t17-,18+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFHOJYCXBWSOAW-MSOLQXFVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2CN(CC2C(=O)O)CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)[C@H]2CN(C[C@@H]2C(=O)O)CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20916795 | |
Record name | 1-Benzyl-4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20916795 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
939757-61-6 | |
Record name | 1-Benzyl-4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20916795 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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